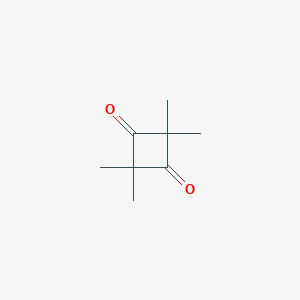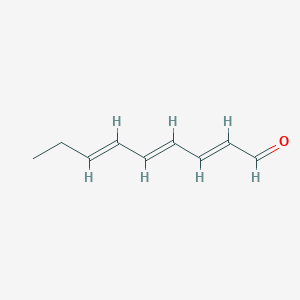
Trifluoroacétate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trifluoroacetate is a chemical compound with the formula CF₃CO₂Na. It is the sodium salt of trifluoroacetic acid and appears as a white crystalline powder. This compound is known for its high solubility in water and various organic solvents, making it a versatile reagent in chemical synthesis .
Applications De Recherche Scientifique
Sodium trifluoroacetate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Sodium trifluoroacetate (TFA) is a chemical compound with a formula of CF3CO2Na . It is the sodium salt of trifluoroacetic acid . The primary target of TFA in mammals is the liver .
Mode of Action
TFA is a weak peroxisome proliferator in rats . Peroxisomes are small, membrane-bound organelles that contain enzymes involved in metabolic reactions, including the breakdown of fatty acids and the detoxification of harmful substances. The proliferation of peroxisomes can lead to changes in liver metabolism .
Biochemical Pathways
TFA affects the biochemical pathways related to liver metabolism. It can cause mild liver hypertrophy, which is an increase in the size of the liver due to the enlargement of its cells . This effect is likely due to the proliferation of peroxisomes, which can alter the metabolic activities of the liver .
Pharmacokinetics
TFA is highly water-soluble . Its solubility in water is 625 g/L . This property, along with its low octanol/water partition coefficient (log Pow = -2.1), indicates that it has no potential to bioaccumulate . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Repeated oral doses of tfa have been shown to cause mild liver hypertrophy in rats .
Action Environment
TFA is a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites, including remote areas and deep ocean waters . Environmental factors such as pH levels can influence the form in which TFA is present. At the pH levels of environmental media (pH ranges from approximately 4.0–8.5), trifluoroacetic acid is present as a salt, often as sodium trifluoroacetate . This can influence the compound’s action, efficacy, and stability in the environment.
Analyse Biochimique
Biochemical Properties
Sodium trifluoroacetate is a trifluoromethylating agent for compounds like aromatic halides, aldehydes, and ketones . The trifluoroacetate ion is an extremely weak base due to the electron-withdrawing effect of the three fluorine atoms adjacent to the carboxylate group .
Cellular Effects
The potential of trifluoroacetate to induce acute toxicity is very low. Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .
Molecular Mechanism
Sodium trifluoroacetate can be used as a trifluoromethylating agent in nucleophilic trifluoromethylation of aldehydes using copper(I) halide catalyst . It can also be used as a difluorocarbene precursor in gem-difluorocyclopropanation of different alkenes .
Temporal Effects in Laboratory Settings
In a study, trifluoroacetate did not affect body weight gain, food consumption, hematology, and clinical chemistry, but resulted in increased liver weights and hepatocellular hypertrophy .
Dosage Effects in Animal Models
In a 90-day oral study in Wistar rats, sodium trifluoroacetate was administered to male and female rats at 0, 160, 1600, and 16,000 ppm in diet .
Metabolic Pathways
It is known that trifluoroacetate reacts in equilibrium with hydronium cations to form trifluoroacetic acid .
Transport and Distribution
Sodium trifluoroacetate is highly water-soluble and has been detected as a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites .
Subcellular Localization
Due to its high water solubility, it is likely to be distributed throughout the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated under vacuum to avoid decomposition. The resulting solid is dried under vacuum at 100°C .
Industrial Production Methods: Industrial production of sodium trifluoroacetate typically follows similar procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of vacuum evaporation and drying is crucial to prevent the decomposition of the compound during production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium trifluoroacetate is primarily used as a trifluoromethylating agent. It undergoes various types of reactions, including:
Nucleophilic Trifluoromethylation:
Difluorocarbene Precursor: Sodium trifluoroacetate can act as a precursor for difluorocarbene, which is used in gem-difluorocyclopropanation of alkenes.
Oxidative Trifluoromethylthiolation:
Common Reagents and Conditions:
Copper(I) Halide Catalysts: Used in nucleophilic trifluoromethylation reactions.
Azobisisobutyronitrile (AIBN): Used as a catalyst in difluorocarbene precursor reactions.
Elemental Sulfur: Used in oxidative trifluoromethylthiolation reactions.
Major Products:
Trifluoromethylated Compounds: Products of nucleophilic trifluoromethylation.
Difluorocyclopropanes: Products of gem-difluorocyclopropanation.
Trifluoromethylthio-substituted Aromatic Compounds: Products of oxidative trifluoromethylthiolation.
Comparaison Avec Des Composés Similaires
Sodium Trichloroacetate: Similar in structure but contains chlorine atoms instead of fluorine.
Lithium Trifluoroacetate: Similar in function but uses lithium as the cation.
Potassium Trifluoroacetate: Similar in function but uses potassium as the cation.
Uniqueness: Sodium trifluoroacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in reactions requiring strong electron-withdrawing groups .
Propriétés
Numéro CAS |
2923-18-4 |
|---|---|
Formule moléculaire |
C2HF3NaO2 |
Poids moléculaire |
137.01 g/mol |
Nom IUPAC |
sodium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |
Clé InChI |
UKXIHEBXRGRYQF-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] |
SMILES isomérique |
C(=O)(C(F)(F)F)[O-].[Na+] |
SMILES canonique |
C(=O)(C(F)(F)F)O.[Na] |
| 2923-18-4 | |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Synonymes |
Sodium trifluoroacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















